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Compound of Interest

Compound Name: 4-Bromo-4'-fluorobiphenyl

Cat. No.: B050986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the synthetic

biphenyl derivative, 4-Bromo-4'-fluorobiphenyl. The document details the nuclear magnetic

resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, offering

valuable insights for the identification, characterization, and quality control of this compound in

research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic and

spectrometric analysis of 4-Bromo-4'-fluorobiphenyl.

Table 1: ¹H NMR Spectral Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.60 Doublet of Doublets
J_HH ≈ 8.5, J_HF ≈

5.5
H-2', H-6'

~7.55 Doublet J_HH ≈ 8.5 H-2, H-6

~7.45 Doublet J_HH ≈ 8.5 H-3, H-5

~7.15 Triplet J_HH ≈ 8.5 H-3', H-5'

Note: Predicted data is based on spectral analysis of similar compounds and empirical NMR

prediction software. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm Assignment

~162.5 (d, ¹J_CF ≈ 245 Hz) C-4'

~140.0 C-1

~138.0 (d, ⁴J_CF ≈ 3 Hz) C-1'

~132.0 C-3, C-5

~128.5 (d, ³J_CF ≈ 8 Hz) C-2', C-6'

~128.0 C-2, C-6

~121.5 C-4

~115.5 (d, ²J_CF ≈ 21 Hz) C-3', C-5'

Note: Predicted data is based on spectral analysis of similar compounds and empirical NMR

prediction software. Actual experimental values may vary slightly.

Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

1600-1585 Strong Aromatic C=C Stretch

1500-1400 Strong Aromatic C=C Stretch

~1225 Strong C-F Stretch

~1070 Strong C-Br Stretch

850-800 Strong
p-disubstituted benzene C-H

out-of-plane bend

Table 4: Mass Spectrometry Fragmentation Data (EI)
m/z Relative Intensity (%) Ion Assignment

252/250 High
[M]⁺ (Molecular Ion, showing

Br isotope pattern)

171 Moderate [M - Br]⁺

152 Low [M - Br - F]⁺

95 Moderate [C₆H₄F]⁺

76 Moderate [C₆H₄]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-Bromo-4'-fluorobiphenyl (approximately 10-20 mg) is prepared in a suitable

deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL).[1] The sample is transferred to a 5 mm NMR

tube.[1] All spectra are recorded at room temperature on a spectrometer operating at a proton

frequency of 400 MHz or higher. ¹H NMR spectra are acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio. ¹³C NMR spectra are typically acquired with
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proton decoupling to simplify the spectrum. Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) method is commonly employed due

to its minimal sample preparation.[2][3] The ATR crystal is cleaned with a suitable solvent (e.g.,

isopropanol) and a background spectrum is collected. A small amount of the solid 4-Bromo-4'-
fluorobiphenyl is placed directly onto the ATR crystal, and pressure is applied to ensure good

contact.[2] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample

with dry KBr powder and pressing the mixture into a thin, transparent disk.[2] The spectrum is

recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source.[4] The sample is introduced into the ion source, often via a direct insertion probe or

after separation by gas chromatography (GC). In the ion source, the sample molecules are

bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and

fragmentation.[5][6] The resulting ions are then accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer.[4]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid

organic compound like 4-Bromo-4'-fluorobiphenyl.
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Caption: General workflow for spectroscopic analysis of 4-Bromo-4'-fluorobiphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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